molecular formula C9H13N B3049321 Pyridine, 2-methyl-5-(1-methylethyl) CAS No. 20194-71-2

Pyridine, 2-methyl-5-(1-methylethyl)

Cat. No.: B3049321
CAS No.: 20194-71-2
M. Wt: 135.21 g/mol
InChI Key: WXASMDVSGYHPAH-UHFFFAOYSA-N
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Description

Pyridine, 2-methyl-5-(1-methylethyl) is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and an isopropyl group at the fifth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-5-(1-methylethyl) can be achieved through several methods. One common approach involves the condensation of aldehydes in the presence of ammonia. For instance, the Chichibabin reaction, which involves the condensation of acetaldehyde with ammonia, is a well-known method for producing pyridine derivatives . Another method includes the use of Grignard reagents to add substituents to pyridine N-oxides, followed by treatment with acetic anhydride .

Industrial Production Methods: Industrial production of Pyridine, 2-methyl-5-(1-methylethyl) typically involves the reaction of paraldehyde with aqueous ammonia in the presence of a catalyst. This reaction is carried out at high temperatures (200-300°C) and pressures (12-13 MPa), yielding the desired product with good efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-5-(1-methylethyl) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups into the pyridine ring .

Scientific Research Applications

Pyridine, 2-methyl-5-(1-methylethyl) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-5-(1-methylethyl) involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Pyridine: The parent compound, which lacks the methyl and isopropyl substituents.

    2-Methylpyridine: A derivative with only a methyl group at the second position.

    5-Isopropylpyridine: A derivative with only an isopropyl group at the fifth position.

Comparison: Pyridine, 2-methyl-5-(1-methylethyl) is unique due to the presence of both a methyl and an isopropyl group, which can influence its chemical reactivity and physical properties. Compared to Pyridine, it has increased steric hindrance and altered electronic properties, which can affect its behavior in chemical reactions and its interactions with biological targets .

Properties

IUPAC Name

2-methyl-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXASMDVSGYHPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30336162
Record name Pyridine, 2-methyl-5-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20194-71-2
Record name Pyridine, 2-methyl-5-(1-methylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30336162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pyridine, 2-methyl-5-(1-methylethyl)
Pyridine, 2-methyl-5-(1-methylethyl)
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